molecular formula C13H16O2 B11897649 3-Ethyl-7-methoxy-3,4-dihydronaphthalen-1(2H)-one

3-Ethyl-7-methoxy-3,4-dihydronaphthalen-1(2H)-one

Cat. No.: B11897649
M. Wt: 204.26 g/mol
InChI Key: AOFPIXZCSWINIW-UHFFFAOYSA-N
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Description

3-Ethyl-7-methoxy-3,4-dihydronaphthalen-1(2H)-one is an organic compound belonging to the class of naphthalenones. These compounds are characterized by a naphthalene ring system with various substituents. This particular compound features an ethyl group at the 3-position, a methoxy group at the 7-position, and a ketone functional group at the 1-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-7-methoxy-3,4-dihydronaphthalen-1(2H)-one can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of a substituted naphthalene derivative. The reaction typically requires an acid chloride or anhydride and a Lewis acid catalyst such as aluminum chloride (AlCl3).

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and solvent choice, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-7-methoxy-3,4-dihydronaphthalen-1(2H)-one can undergo various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The ketone can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted naphthalenones depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in studying enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the production of dyes, fragrances, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Ethyl-7-methoxy-3,4-dihydronaphthalen-1(2H)-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    3-Ethyl-7-methoxy-1-naphthaldehyde: Similar structure but with an aldehyde group instead of a ketone.

    3-Ethyl-7-methoxy-1-naphthoic acid: Similar structure but with a carboxylic acid group.

    3-Ethyl-7-methoxy-1-naphthol: Similar structure but with a hydroxyl group.

Uniqueness

3-Ethyl-7-methoxy-3,4-dihydronaphthalen-1(2H)-one is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and physical properties

Properties

Molecular Formula

C13H16O2

Molecular Weight

204.26 g/mol

IUPAC Name

3-ethyl-7-methoxy-3,4-dihydro-2H-naphthalen-1-one

InChI

InChI=1S/C13H16O2/c1-3-9-6-10-4-5-11(15-2)8-12(10)13(14)7-9/h4-5,8-9H,3,6-7H2,1-2H3

InChI Key

AOFPIXZCSWINIW-UHFFFAOYSA-N

Canonical SMILES

CCC1CC2=C(C=C(C=C2)OC)C(=O)C1

Origin of Product

United States

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